molecular formula C17H19NO B1634734 N-benzyl-N-ethyl-4-methylbenzamide

N-benzyl-N-ethyl-4-methylbenzamide

Cat. No.: B1634734
M. Wt: 253.34 g/mol
InChI Key: BYIKUSWSFQMKSB-UHFFFAOYSA-N
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Description

N-Benzyl-N-ethyl-4-methylbenzamide is a substituted benzamide featuring a benzyl and ethyl group on the amide nitrogen and a methyl group at the para position of the benzene ring. This structural configuration confers unique physicochemical properties, such as increased lipophilicity compared to simpler benzamides, which may influence solubility, bioavailability, and intermolecular interactions .

Properties

Molecular Formula

C17H19NO

Molecular Weight

253.34 g/mol

IUPAC Name

N-benzyl-N-ethyl-4-methylbenzamide

InChI

InChI=1S/C17H19NO/c1-3-18(13-15-7-5-4-6-8-15)17(19)16-11-9-14(2)10-12-16/h4-12H,3,13H2,1-2H3

InChI Key

BYIKUSWSFQMKSB-UHFFFAOYSA-N

SMILES

CCN(CC1=CC=CC=C1)C(=O)C2=CC=C(C=C2)C

Canonical SMILES

CCN(CC1=CC=CC=C1)C(=O)C2=CC=C(C=C2)C

Origin of Product

United States

Comparison with Similar Compounds

Substituent Effects on the Amide Nitrogen

The nature of substituents on the amide nitrogen significantly impacts molecular properties:

  • N-(4-Diethylamino-1-methyl-butyl)-N-(4-methoxy-benzyl)-4-nitro-benzamide (): Incorporates a diethylamino and methoxy-benzyl group, enhancing electron-donating effects and steric bulk. This contrasts with the target compound’s benzyl and ethyl groups, which balance lipophilicity and steric hindrance .
  • N-(4-Bromophenyl)-4-(4-methoxybenzamido)benzamide () : Uses a bromophenyl group, introducing halogenated electron-withdrawing effects, whereas the target’s methyl group is electron-donating. This difference may influence reactivity in substitution reactions .

Table 1: Nitrogen Substituent Comparison

Compound Nitrogen Substituents Electronic Effects Molecular Weight
N-Benzyl-N-ethyl-4-methylbenzamide Benzyl, ethyl Moderate electron-donating ~283.36 g/mol*
Compound 3 () 4-Bromophenyl Strong electron-withdrawing 429.27 g/mol
Compound 15 () Diethylamino, 4-methoxy-benzyl Electron-donating 427.54 g/mol

*Calculated based on formula C₁₇H₁₉NO.

Benzene Ring Substituents

The para-methyl group in the target compound contrasts with other substituents observed in analogs:

  • 4-Bromo-N-(2-nitrophenyl)benzamide () : Bromine and nitro groups are electron-withdrawing, reducing electron density on the aromatic ring. This may decrease solubility in polar solvents compared to the target’s methyl group .
  • N-(4-Methoxyphenyl)benzamide () : A methoxy group enhances solubility via hydrogen bonding, whereas the methyl group in the target compound increases hydrophobicity .

Table 2: Benzene Ring Substituent Effects

Compound Substituent Solubility (Predicted) Biological Relevance
This compound 4-Methyl Low (lipophilic) Membrane permeability
4-Bromo-N-(2-nitrophenyl)benzamide 4-Bromo, 2-nitro Very low Potential antimicrobial activity
N-(4-Methoxyphenyl)benzamide 4-Methoxy Moderate Enhanced hydrogen bonding

Intermolecular Interactions and Crystal Packing

Hydrogen bonding patterns, critical for crystal packing and solubility, vary with substituents:

  • Hydrogen Bonding in Benzamides (): Electron-withdrawing groups (e.g., nitro in ) reduce hydrogen bond donor capacity, while electron-donating groups (e.g., methyl in the target) may enhance van der Waals interactions .
  • Sulfamoyl-Benzothiazol Derivatives () : The sulfamoyl group forms strong hydrogen bonds, unlike the target’s benzyl/ethyl groups, which prioritize hydrophobic interactions .

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